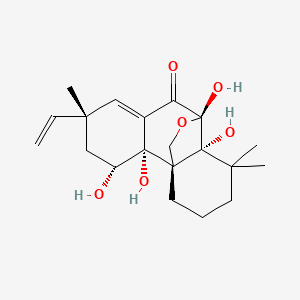

Aplyronine B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

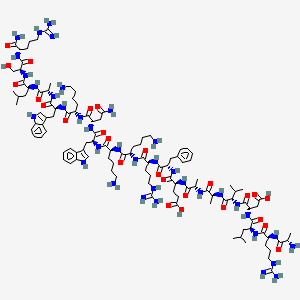

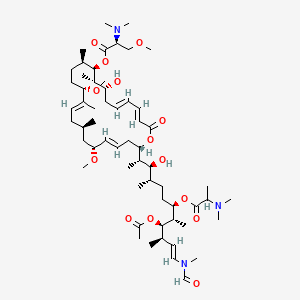

Aplyronine B is a cytotoxic macrolide isolated from the sea hare Aplysia kurodaiThese compounds are known for their potent antitumor activity and have been the subject of extensive chemical and biological research .

Preparation Methods

The total synthesis of aplyronine B involves complex synthetic routes. One approach includes the use of a highly convergent aldol-based route, which significantly improves step economy compared to previous methods . The synthesis typically involves the construction of a 24-membered macrolactone and an elaborate side chain terminating in an N-vinyl-N-formamide moiety . Key steps in the synthesis include Ni/Cr-mediated coupling reactions, which have been shown to improve both yield and stereoselectivity .

Chemical Reactions Analysis

Aplyronine B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction, m-chloroperbenzoic acid (m-CPBA) for oxidation, and pivaloyl chloride (PivCl) for acylation . Major products formed from these reactions include derivatives with modified side chains and altered cytotoxicity profiles .

Scientific Research Applications

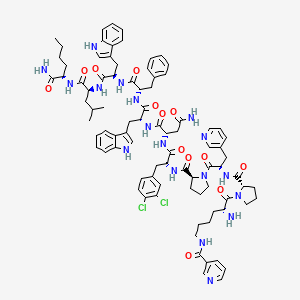

Aplyronine B has significant applications in scientific research, particularly in the field of cancer research. It exhibits potent cytotoxicity against HeLa-S3 cells, making it a valuable compound for studying cancer cell growth inhibition . Additionally, this compound has been used in structure-activity relationship studies to design simplified analogues with improved synthetic accessibility and retained biological activity . Its unique mechanism of action, involving the induction of protein-protein interactions between actin and tubulin, has also made it a subject of interest in chemical biology .

Mechanism of Action

Aplyronine B exerts its effects by inducing protein-protein interactions between actin and tubulin, two major cytoskeletal proteins. This interaction leads to the formation of a heterotrimeric complex, which inhibits tubulin polymerization and disrupts cytoskeletal dynamics . The compound binds to actin, forming a 1:1 complex, and then further interacts with tubulin to form the 1:1:1 complex . This unique mechanism of action is responsible for its potent cytotoxicity and antitumor activity.

Comparison with Similar Compounds

Aplyronine B is part of a family of cytotoxic macrolides that includes aplyronines A, C, D, E, F, G, and H. Among these, aplyronine A is the most studied and exhibits the highest cytotoxicity . Other similar compounds include reidispongiolide A, scytophycin C, and rhizopodin, which also bind to actin as their protein target . this compound is unique in its specific side chain structure and its ability to form a heterotrimeric complex with actin and tubulin .

Properties

Molecular Formula |

C59H101N3O14 |

|---|---|

Molecular Weight |

1076.4 g/mol |

IUPAC Name |

[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[2-(dimethylamino)propanoyloxy]-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-8-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-10-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate |

InChI |

InChI=1S/C59H101N3O14/c1-38-27-28-39(2)51(72-18)31-30-41(4)56(76-59(69)49(36-70-16)61(13)14)43(6)50(65)24-20-19-21-26-54(66)74-52(25-22-23-48(35-38)71-17)44(7)55(67)40(3)29-32-53(75-58(68)46(9)60(11)12)45(8)57(73-47(10)64)42(5)33-34-62(15)37-63/h19-23,26,28,33-34,37-38,40-46,48-53,55-57,65,67H,24-25,27,29-32,35-36H2,1-18H3/b20-19+,23-22+,26-21+,34-33+,39-28+/t38-,40+,41-,42-,43+,44-,45+,46?,48+,49+,50-,51+,52+,53-,55+,56-,57-/m1/s1 |

InChI Key |

LBWIGLNHANBXDK-JQEXLIRHSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@H](/C(=C/C[C@H](C[C@H](/C=C/C[C@H](OC(=O)/C=C/C=C/C[C@H]([C@@H]([C@@H]1OC(=O)[C@H](COC)N(C)C)C)O)[C@@H](C)[C@H]([C@@H](C)CC[C@H]([C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC(=O)C)OC(=O)C(C)N(C)C)O)OC)C)/C)OC |

Canonical SMILES |

CC1CCC(C(=CCC(CC(C=CCC(OC(=O)C=CC=CCC(C(C1OC(=O)C(COC)N(C)C)C)O)C(C)C(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(C)N(C)C)O)OC)C)C)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12390265.png)

![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390280.png)

![1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12390324.png)

![Disodium;4-[3-(ethylamino)-6-ethylazaniumylidene-2,7-dimethylxanthen-9-yl]benzene-1,3-disulfonate](/img/structure/B12390330.png)

![6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one](/img/structure/B12390335.png)

![cyclo[N(Me)Ala-D-OGlu(OPr)(OPr)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]](/img/structure/B12390336.png)

![6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanehydrazide;chloride;hydrochloride](/img/structure/B12390342.png)